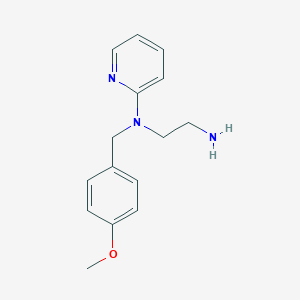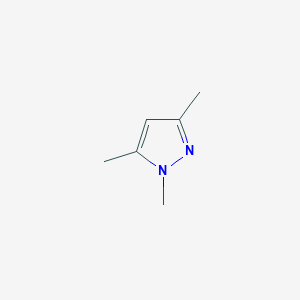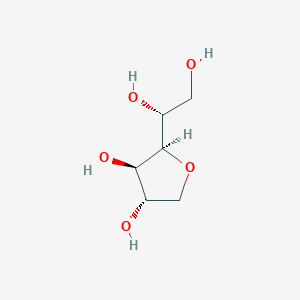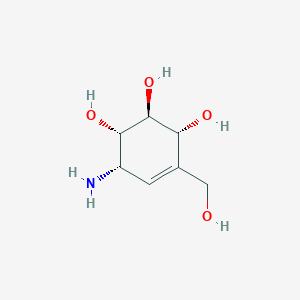![molecular formula C10H24O2Si B015629 (2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL CAS No. 105859-45-8](/img/structure/B15629.png)
(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL
Descripción general
Descripción
Synthesis Analysis
The synthesis of silicon-based organic compounds, including those with tert-butyl(dimethyl)silyl groups, often involves the use of halogen derivatives in Barbier-type reactions, with metals such as zinc and samarium promoting these reactions. For example, Valiullina et al. (2018) detailed the synthesis of related compounds where zinc-promoted substitution reactions led to the formation of expected products, highlighting the versatility of these methods in generating complex structures (Valiullina et al., 2018).
Molecular Structure Analysis
The molecular and solid-state structures of compounds featuring tert-butyl(dimethyl)silyl groups have been characterized using a variety of techniques, including X-ray diffraction and NMR spectroscopy. For instance, Tomaščiková et al. (2008) provided insights into the structure of a compound with a tert-butyl(dimethyl)silyl group, emphasizing the role of this group in the molecular conformation and stability (Tomaščiková et al., 2008).
Chemical Reactions and Properties
The presence of a tert-butyl(dimethyl)silyl group significantly influences the chemical reactivity of compounds. This group can participate in various reactions, including substitution and cycloaddition, serving as a protective group that can be selectively removed or modified. Niesmann et al. (1996) discussed reactions of compounds with tert-butyl(dimethyl)silyl groups, demonstrating their reactivity in forming new bonds and structures (Niesmann et al., 1996).
Aplicaciones Científicas De Investigación
Synthesis of Enantiomerically Pure Compounds : This compound has been used as a chiral auxiliary in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid (Studer, Hintermann, & Seebach, 1995).
Perfusion Imaging : It has been found useful in perfusion imaging with hyperpolarized 13C labeled 2-methylpropan-2-ol, offering potential for robust and quantitative imaging in the brain and body (Grant et al., 2011).
Alkylation of Allylic Alcohols : The compound serves as an intermediate in the Grignard and related reactions, useful for protecting oxygen in the alkenylation of allylic alcohols (Wipf & Xu, 2003).
Enhancing Drug Cytotoxicity : It has been shown to enhance drug cytotoxicity against human tumor cells (Donadel et al., 2005).
Conversion to 1,3-Oxathiolanes : Its conversion to 1,3-oxathiolanes is another application in scientific research (Porter, Saez, & Sandhu, 2006).
Production of Allylation Products : It is also used in producing cyclic silyl ethers and stereospecifically allylated products, like 2,5-alkadien-1-ols (Taguchi et al., 2001).
Formation of Various Compounds : The unstable 2-tert-butyl 1,1-bis(trimethylsilyl)-silene, derived from this compound, can be deprotonated to form a variety of compounds (Krempner & Oehme, 1994).
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si/c1-9(7-11)8-12-13(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWLYVJZJYEJSM-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471331 | |
| Record name | (2S)-3-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-2-METHYLPROPAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL | |
CAS RN |
105859-45-8 | |
| Record name | (2S)-3-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-2-METHYLPROPAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



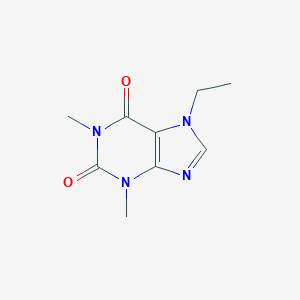
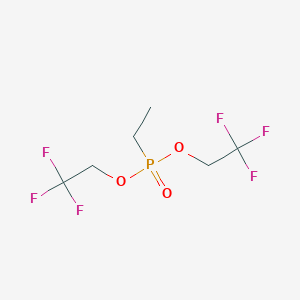
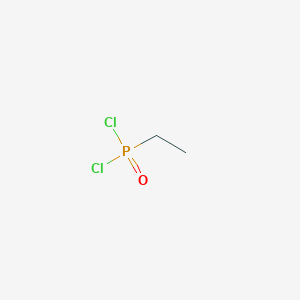
![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)
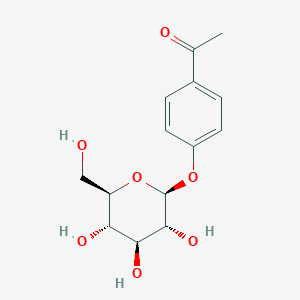
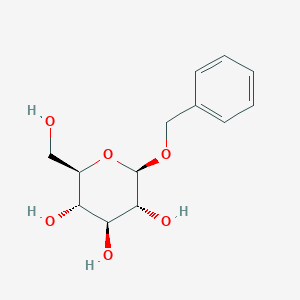
![(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one](/img/structure/B15557.png)
![5,6-Dinitro-1H-benzo[d]imidazole](/img/structure/B15558.png)
![N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide](/img/structure/B15561.png)
